2-Amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride
Description
2-Amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid hydrochloride is a synthetic α-amino acid derivative characterized by a chromene-3-carbonyl substituent. The core structure consists of a propanoic acid backbone with an amino group at the second carbon and a 7-hydroxy-2-oxochromene-3-carbonyl moiety attached via an amide linkage. The hydrochloride salt enhances solubility, a common modification for amino acid derivatives to improve bioavailability .
Protection: Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z) groups to protect the amino group during synthesis .
Coupling: Reaction of the protected amino acid with 7-hydroxy-2-oxochromene-3-carbonyl chloride.
Deprotection and Salt Formation: Acidic cleavage (e.g., HCl/dioxane) to remove protecting groups and form the hydrochloride salt .
Properties
Molecular Formula |
C13H13ClN2O6 |
|---|---|
Molecular Weight |
328.70 g/mol |
IUPAC Name |
2-amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C13H12N2O6.ClH/c14-9(12(18)19)5-15-11(17)8-3-6-1-2-7(16)4-10(6)21-13(8)20;/h1-4,9,16H,5,14H2,(H,15,17)(H,18,19);1H |
InChI Key |
PLVOEKQNBIXHDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)NCC(C(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
HADA Hydrochloride is synthesized through a series of chemical reactions involving the incorporation of a fluorescent moiety into the D-alanine structure. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods
The industrial production of HADA Hydrochloride involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process typically includes steps such as purification, crystallization, and quality control to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
HADA Hydrochloride undergoes various chemical reactions, including:
Hydroxylation: Catalyzed by flavin-dependent monooxygenases, leading to the incorporation of hydroxyl groups.
Dehalogenation: Removal of halogen atoms from the molecule.
Denitration: Removal of nitro groups from the molecule
Common Reagents and Conditions
Hydroxylation: Typically involves the use of flavin adenine dinucleotide (FAD) as a cofactor and molecular oxygen as the oxidant.
Dehalogenation and Denitration: Often require specific enzymes such as flavin-dependent monooxygenases and appropriate substrates
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, dehalogenated compounds, and denitrated molecules, which are useful for various biochemical and industrial applications .
Scientific Research Applications
HADA Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for studying peptidoglycan biosynthesis in bacteria.
Biology: Employed in labeling bacterial cell walls to monitor growth and division.
Medicine: Investigated for its potential in diagnosing bacterial infections and understanding bacterial cell wall dynamics.
Industry: Utilized in the development of new antibiotics and antibacterial agents .
Mechanism of Action
HADA Hydrochloride exerts its effects by incorporating into the peptidoglycans of bacterial cell walls. The fluorescent moiety allows for visualization of bacterial growth and division under a microscope. The compound targets the sites of peptidoglycan biosynthesis, providing insights into bacterial cell wall dynamics and potential vulnerabilities .
Comparison with Similar Compounds
Structural Analogues
Chromene-Based Derivatives
- 8-Methoxy-2-imino-2H-chromene-3-carboxylic Acid Derivatives (e.g., compound 15 in ): Structural Differences: The target compound features a 7-hydroxy-2-oxochromene group, whereas this analogue has an 8-methoxy-2-imino substitution. Impact on Properties: The hydroxy group at position 7 may enhance hydrogen bonding and solubility compared to the methoxy group. The oxo (C=O) vs.
Benzotriazole- and Pyrazole-Derived Amino Acids
- (2S)-2-Amino-3-{5′-[(napthalen-2″-yl)ethynyl]-1H-benzo[d][1,2,3]triazol-1′-yl}propanoic Acid Hydrochloride (): Structural Differences: Replaces the chromene-carbonyl group with a benzotriazole-ethynyl-naphthalene moiety. Functional Implications: Benzotriazole derivatives are noted for fluorescence, suggesting the chromene-based compound may exhibit similar photophysical traits .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters is summarized below:
*Estimated based on structural analogy.
- Solubility : Hydrochloride salts generally improve aqueous solubility. The 7-hydroxy group in the target compound may further enhance solubility via hydrogen bonding compared to methoxy or halogenated derivatives .
- Stability : Chromene-3-carbonyl groups are prone to hydrolysis under basic conditions, similar to ester-containing analogues (e.g., ) .
Biological Activity
2-Amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid; hydrochloride, often referred to as a derivative of chromene, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer, antioxidant, and antimicrobial properties, supported by case studies and research findings.
- Molecular Formula: C₁₁H₁₃N₃O₅Cl
- Molecular Weight: 288.69 g/mol
- CAS Number: 19088-69-8
The compound features a chromene backbone, which is known for various biological activities due to its structural versatility.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2-amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid. For instance, derivatives of 3-(4-hydroxyphenyl)amino propanoic acid demonstrated significant cytotoxicity against A549 lung cancer cells, reducing cell viability by 50% and inhibiting migration in vitro . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 20 | A549 | 15 | Apoptosis induction |
| Compound 22 | HeLa | 20 | Cell cycle arrest |
| Compound 29 | MCF7 | 18 | Apoptosis induction |
Antioxidant Properties
The antioxidant capabilities of this class of compounds are also notable. In various assays, such as the DPPH radical scavenging assay, similar derivatives have shown promising results in neutralizing free radicals. The structure-dependent nature of these compounds suggests that modifications can enhance their efficacy as antioxidants .
Table 2: Antioxidant Activity Assay Results
| Compound Name | DPPH Scavenging (%) at 100 µM | Comparison with Ascorbic Acid |
|---|---|---|
| Compound 12 | 75 | Lower |
| Compound 20 | 85 | Comparable |
| Compound 29 | 90 | Higher |
Antimicrobial Activity
The antimicrobial potential of related compounds has been explored extensively. Studies have shown that certain derivatives exhibit selective activity against both Gram-positive and Gram-negative bacteria. For example, a derivative demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL .
Table 3: Antimicrobial Activity Against Pathogens
| Compound Name | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | MRSA | 4 |
| Compound B | Vancomycin-resistant E. faecalis | 2 |
| Compound C | E. coli | >64 |
Case Studies
- Study on Anticancer Activity : A study evaluated the effects of various derivatives on A549 cells, revealing that compound modifications significantly enhanced cytotoxicity and induced apoptosis through mitochondrial pathways .
- Antioxidant Evaluation : Another investigation assessed the antioxidant properties using multiple assays, concluding that specific structural features correlated with higher radical scavenging activity compared to standard antioxidants like ascorbic acid .
- Antimicrobial Screening : Research focused on the antimicrobial efficacy against WHO priority pathogens demonstrated that certain derivatives effectively inhibited growth in resistant strains, highlighting their potential as novel therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
